7-Bromofluoranthene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

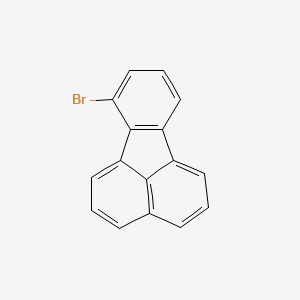

7-Bromofluoranthene is an organic compound classified as a polycyclic aromatic hydrocarbon. It is a derivative of fluoranthene, where a bromine atom is substituted at the 7th position of the fluoranthene structure. This compound is known for its applications in various scientific research fields, including chemistry, biology, and environmental science .

Vorbereitungsmethoden

The synthesis of 7-Bromofluoranthene typically involves the bromination of fluoranthene. One common method is the reaction of fluoranthene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position . Industrial production methods may involve similar bromination reactions but on a larger scale, with additional purification steps to obtain high-purity this compound .

Analyse Chemischer Reaktionen

7-Bromofluoranthene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form different oxygen-containing derivatives.

Reduction Reactions: The bromine atom can be reduced to form fluoranthene. Common reagents used in these reactions include nucleophiles like sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Bromofluoranthene is a chemical compound that has roles in different scientific fields, including organic synthesis and environmental science . Research suggests it can be created in situ during chemical reactions and is also related to air pollution .

Scientific Research Applications

Synthesis of Corannulene this compound is an intermediate in synthesizing corannulene, a non-planar polycyclic aromatic hydrocarbon that is a molecular building block of fullerenes .

- During gas-phase synthesis, 1-(2,6-dibromophenyl)naphthalene decomposes, favoring atomic bromine elimination, leading to 1-(1-naphthyl)-2-bromophenyl radical formation .

- This radical then undergoes cycloaddition, losing an atomic hydrogen and aromatizing to form this compound .

- The this compound can then experience a carbon-bromine bond rupture, which yields a 7-fluoranthenyl radical that may recombine with a hydrogen atom to become fluoranthene .

Air Pollution Research 3-Bromofluoranthene (3-BrFlu), an isomer of this compound, is a secondary metabolite of fluoranthene formed through bromination and found in fine particulate matter in air pollutants .

- 3-BrFlu can induce vascular endothelial dysfunction via the MAPK-mediated-NFκB pro-inflammatory pathway and intracellular reactive oxygen species (ROS) .

- In vitro, 3-BrFlu disrupts vascular endothelial integrity and up-regulates vascular endothelial permeability in a concentration-dependent manner by causing pro-inflammatory responses in vascular endothelial cells .

- 3-BrFlu also concentration-dependently induced the expression of IL-6 and TNFα in SVEC4-10 endothelial cells, with significant effects observed starting at 3 μM . For example, IL-6 expression increased from 293.53 pg/mL to 398.56–513.75 pg/mL with 3–100 μM 3-BrFlu .

- 3-BrFlu also induced the expression of SOD and catalase in SVEC4-10 endothelial cells in a concentration-dependent manner, with significant effects observed starting at 10 μM .

Wirkmechanismus

The mechanism by which 7-Bromofluoranthene exerts its effects involves the activation of various molecular pathways. It induces pro-inflammatory responses through the phosphorylation of NF-κB and its upstream factors, including p38 MAPK, ERK, and JNK. Additionally, it leads to the overproduction of intracellular reactive oxygen species, which is associated with the downregulation of antioxidant enzymes like superoxide dismutase and catalase . These molecular events contribute to its biological effects, such as vascular endothelial dysfunction.

Vergleich Mit ähnlichen Verbindungen

7-Bromofluoranthene can be compared with other brominated fluoranthene derivatives, such as:

2-Bromofluoranthene: Similar in structure but with the bromine atom at the 2nd position.

3-Bromofluoranthene: Bromine atom at the 3rd position, known for its distinct chemical properties and applications.

8-Bromofluoranthene: Bromine atom at the 8th position, used in different research contexts.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effects.

Biologische Aktivität

7-Bromofluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and environmental implications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its effects on cellular mechanisms, toxicity, and related case studies.

Chemical Structure and Properties

This compound, as a brominated derivative of fluoranthene, possesses unique chemical properties that influence its biological activity. The presence of bromine in the structure can enhance lipophilicity, potentially affecting its interaction with biological membranes and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C14H9Br |

| Molecular Weight | 267.12 g/mol |

| Melting Point | 90 °C |

| Solubility | Soluble in organic solvents |

Cytotoxicity and Apoptosis

Research indicates that this compound exhibits significant cytotoxic effects on various cell lines. A study demonstrated that exposure to this compound induced apoptosis in endothelial cells through intrinsic and extrinsic pathways. The concentration-dependent effects were notable, with significant cytotoxicity observed at concentrations as low as 3 µM.

Table 2: Cytotoxic Effects of this compound

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 3 | 85 | 15 |

| 10 | 60 | 40 |

| 100 | 20 | 80 |

The mechanisms underlying the biological activity of this compound involve oxidative stress and inflammatory responses. It has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative damage in cells. Furthermore, it activates nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), promoting the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

Case Studies

- Zebrafish Model : A study using zebrafish embryos revealed that exposure to this compound resulted in developmental cardiotoxicity. The compound caused morphological abnormalities and increased apoptosis in cardiac tissues, correlating with elevated ROS levels.

- Endothelial Cell Studies : In vitro studies on SVEC4-10 endothelial cells showed that treatment with various concentrations of this compound led to increased expression of COX-2 and PGE2, indicating a pro-inflammatory response. The phosphorylation of MAPK pathways was also observed, linking it to enhanced inflammatory signaling.

Table 3: Inflammatory Responses Induced by this compound

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-6 | 293.53 | 513.75 |

| TNF-α | 206.74 | 543.21 |

Eigenschaften

Molekularformel |

C16H9Br |

|---|---|

Molekulargewicht |

281.15 g/mol |

IUPAC-Name |

7-bromofluoranthene |

InChI |

InChI=1S/C16H9Br/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H |

InChI-Schlüssel |

QBJGYGJYPPHLOE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.